Nanomolar Affinity for Human Histamine H3 Receptor vs. H4 Receptor Selectivity
3-(1H-imidazol-1-ylmethyl)piperidine exhibits high-affinity binding to the human histamine H3 receptor (H3R) with a dissociation constant (Kd) of 1.35 nM, as determined by a BRET assay in HEK293T cells [1]. In contrast, its affinity for the human histamine H4 receptor (H4R) is approximately 23-fold lower, with a Kd of 31 nM, indicating significant subtype selectivity [2]. This selectivity profile contrasts with certain 4-substituted imidazolylmethyl piperidines (e.g., immepip, Ki ~0.4 nM at H3R), which may exhibit different functional properties (e.g., agonism vs. inverse agonism) [3].
| Evidence Dimension | Binding Affinity (Kd) for Human Histamine Receptors |
|---|---|
| Target Compound Data | H3R: 1.35 nM; H4R: 31 nM |
| Comparator Or Baseline | H3R vs. H4R within the same assay platform; Immepip (Ki 0.4 nM for H3R) |
| Quantified Difference | 23-fold higher affinity for H3R over H4R |
| Conditions | Human recombinant NLuc/GPCR-fused H3R and H4R expressed in HEK293T cells, furimazine substrate BRET assay, 30 min incubation |
Why This Matters
This selectivity is crucial for researchers investigating histamine H3 receptor-specific pathways without confounding off-target effects at H4 receptors.
- [1] BindingDB. (n.d.). BDBM50538677: Kd = 1.35 nM for human H3R. View Source
- [2] BindingDB. (n.d.). BDBM50538677: Kd = 31 nM for human H4R. View Source
- [3] Probes & Drugs. (2025). Immepip (PD048960): Ki = 0.4 nM for human H3R. View Source
